molecular formula C18H14N2O5 B1463990 Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 306976-44-3

Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B1463990
CAS RN: 306976-44-3
M. Wt: 338.3 g/mol
InChI Key: WBTBPKIFYAMOBF-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate” is a chemical compound with the molecular formula C18H14N2O5 . It is used in various chemical products, reagents, standards, reference materials, and laboratory bibliography and specialized publications .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14N2O5 . The exact arrangement of these atoms in space, known as the compound’s conformation, would be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the properties of “Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate” such as its melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Medicine

In the medical field, this compound shows potential due to its structural similarity to pyridazine derivatives, which are known for their pharmacological activities. It could be explored for its efficacy in treating various diseases, particularly those requiring selective inhibition of enzymes or receptors that are modulated by similar structures .

Agriculture

As a synthetic compound, it may serve as a precursor for developing new agrochemicals. Its phenoxyphenyl group suggests it could be useful in creating herbicides, given the historical use of phenoxy compounds in weed control .

Material Science

In material science, the compound’s robust aromatic structure and potential for varied functionalization make it a candidate for creating novel polymers or coatings. These materials could exhibit enhanced thermal stability or unique electronic properties beneficial for advanced materials .

Environmental Science

This compound could be utilized in environmental science research, particularly in the study of organic pollutant degradation. Its potential to interact with various environmental factors could shed light on the breakdown processes of complex organic molecules .

Biochemistry

Biochemically, the compound could be important in studying enzyme-substrate interactions. Its molecular structure might mimic certain biological molecules, helping to understand the biochemical pathways or inhibition mechanisms .

Pharmacology

In pharmacology, the compound’s potential to act as a modulator for various biological targets could be investigated. It might lead to the development of new drugs with improved efficacy and reduced side effects .

Analytical Chemistry

Analytical chemists could explore the use of this compound in developing new analytical reagents or methods. Its unique structure could be beneficial in chromatography or spectroscopy as a standard or a derivatization agent .

Organic Synthesis

Finally, in organic synthesis, this compound could be used as a building block for synthesizing a wide range of complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile intermediate .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It would depend on the context in which the compound is used, such as in a biological or chemical process .

properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)17-15(21)11-16(22)20(19-17)12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-11,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTBPKIFYAMOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137255
Record name Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarboxylate

CAS RN

306976-44-3
Record name Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306976-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-4-hydroxy-6-oxo-1-(4-phenoxyphenyl)-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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